Cyclobutanecarbohydrazide

Description

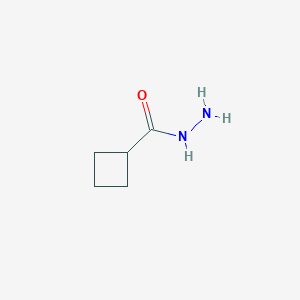

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUPPKLZSVGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359544 | |

| Record name | cyclobutanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98069-56-8 | |

| Record name | cyclobutanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Cyclobutanecarbohydrazide and Its Analogues

Strategies for Cyclobutanecarbohydrazide Core Synthesis

The construction of the this compound scaffold begins with the synthesis of the cyclobutane (B1203170) ring and its associated carboxylic acid or ester functional group, which is then converted to the hydrazide.

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of corresponding esters. This reaction involves the nucleophilic acyl substitution of an ester, such as methyl or ethyl cyclobutanecarboxylate, with hydrazine (B178648) hydrate. The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol. This method is efficient for converting a variety of esters into their corresponding hydrazides. The general transformation is a well-established and reliable protocol for obtaining the desired hydrazide core, which serves as the immediate precursor for further functionalization.

Table 1: Representative Conditions for Hydrazinolysis of Esters This table is illustrative and based on general procedures for hydrazide synthesis.

| Ester Precursor | Reagents | Solvent | Conditions | Typical Yield |

| Methyl Cyclobutanecarboxylate | Hydrazine Hydrate (excess) | Ethanol | Reflux, 4-24h | >80% |

| Ethyl Cyclobutanecarboxylate | Hydrazine Hydrate (excess) | Methanol | Reflux, 4-24h | >80% |

The primary precursors to this compound are cyclobutanecarboxylic acid and its esters. The synthesis of these precursors can be approached through various strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry.

A classical and scalable approach involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide. This sequence leads to the formation of diethyl 1,1-cyclobutanedicarboxylate. Subsequent hydrolysis and thermal decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid yields cyclobutanecarboxylic acid wikipedia.orgorgsyn.orggeorganics.sk.

Another powerful set of methods for constructing the cyclobutane ring is through [2+2] cycloaddition reactions. nih.govacs.orgnih.govorganic-chemistry.org These reactions, often photochemically induced, involve the dimerization of two alkene molecules or the reaction of an alkene with a ketene to form a four-membered ring. acs.orgwikipedia.org For instance, the photodimerization of cinnamic acid derivatives can produce substituted cyclobutane rings. organic-chemistry.org While highly effective for creating substituted cyclobutanes, these methods require careful control of regiochemistry and stereochemistry. nih.govnih.gov

Functionalization and Derivatization of this compound

The this compound molecule offers multiple sites for chemical modification: the terminal nitrogen of the hydrazide, the amide N-H, and the C-H bonds on the cyclobutane ring.

A primary route for the derivatization of this compound is through condensation reactions with various aldehydes and ketones to form N-acylhydrazones. nih.gov This reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde. The resulting intermediate then dehydrates to form the stable acylhydrazone product, which features an imine (-N=CH-) linkage. nih.gov These reactions are generally high-yielding and can be performed under mild conditions, often at room temperature or with gentle heating in an alcohol solvent like ethanol. nih.govmdpi.com The versatility of this reaction allows for the introduction of a wide array of substituents by varying the aldehyde reactant, leading to a diverse library of cyclobutane-bearing acylhydrazone analogues.

Table 2: General Conditions for Acylhydrazone Synthesis This table outlines typical conditions for the condensation reaction.

| Hydrazide | Carbonyl Compound | Solvent | Catalyst (optional) | Conditions | Product |

| This compound | Aromatic/Aliphatic Aldehyde | Ethanol | Glacial Acetic Acid (catalytic) | Stirring at room temp. or Reflux, 1-4h | N'-(Aryl/Alkylidene)this compound |

| This compound | Aromatic/Aliphatic Ketone | Ethanol | HCl (catalytic) | Reflux, 10-48h | N'-(Aryl/Alkyl-substituted-methylene)this compound |

Direct functionalization of the cyclobutane ring of this compound or its precursors allows for the introduction of various substituents. The C-H bonds of the cyclobutane ring can be targeted for halogenation. For example, free-radical chlorination of cyclobutanecarboxylic acid can introduce chlorine atoms onto the ring. acs.org

Alternatively, decarboxylative halogenation methods provide a route to halocyclobutanes from cyclobutanecarboxylic acid. acs.orgnih.gov The Hunsdiecker reaction, which involves treating the silver salt of the carboxylic acid with bromine, is a classic example. More modern methods utilize catalysts to achieve similar transformations under milder conditions. osti.gov Once halogenated, these positions can serve as handles for further nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a wide range of substituted cyclobutane analogues. C–H functionalization strategies, often guided by a directing group, are also emerging as powerful tools for the selective installation of aryl or other groups onto the cyclobutane core. nih.govacs.org

Beyond the formation of acylhydrazones, the hydrazide moiety itself can undergo further transformations. The secondary nitrogen of the hydrazide can be a site for N-alkylation, typically achieved by reaction with an alkyl halide in the presence of a base. nih.govacsgcipr.org

Furthermore, the carbohydrazide (B1668358) functional group is a valuable precursor for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. nih.gov This transformation is commonly achieved through dehydrative cyclization of a 1,2-diacylhydrazine intermediate, which can be formed by acylation of the terminal nitrogen of this compound. However, a more direct route involves the reaction of the carbohydrazide with reagents like phosphorus oxychloride (POCl₃) or by cyclodesulfurization of an intermediate thiosemicarbazide. nih.govluxembourg-bio.com These heterocyclic analogues represent a significant structural and functional departure from the parent acylhydrazones, offering different electronic properties and hydrogen bonding capabilities. rsc.org

Iii. Mechanistic Investigations of Cyclobutanecarbohydrazide Reactivity

Reaction Mechanism Elucidation for Cyclobutanecarbohydrazide Transformations

Understanding the mechanisms underlying the reactions of this compound is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This involves detailed studies of the steps involved in its transformations, including the role of intermediates and transition states.

The hydrazide moiety in this compound is a versatile functional group that can participate in a variety of reactions. Mechanistic studies of these hydrazine-mediated transformations provide insight into its reactivity. While specific studies on this compound are not extensively documented, the general mechanisms of acylhydrazide reactions can be applied.

Acylhydrazides are known to react with electrophiles at the terminal nitrogen atom. For instance, in reactions with aldehydes and ketones, the initial nucleophilic attack by the -NH2 group on the carbonyl carbon is followed by dehydration to form a hydrazone. The mechanism involves the formation of a carbinolamine intermediate. The rate of this reaction is often pH-dependent, with mild acid catalysis facilitating the dehydration step.

In acylation reactions, the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the acylating agent to form a diacylhydrazine derivative. The reaction proceeds through a tetrahedral intermediate. The nature of the solvent and the presence of a base can significantly influence the reaction rate and yield.

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms. As of the current literature, specific kinetic data for reactions involving this compound is limited. However, general principles of chemical kinetics can be applied to predict its behavior.

The rate of reactions involving the hydrazide group would be expected to be influenced by steric hindrance from the cyclobutane (B1203170) ring. Similarly, the electronic effects of the cyclobutyl group, being a weakly electron-donating alkyl group, would have a modest impact on the nucleophilicity of the hydrazide nitrogen atoms.

For reactions involving the cyclobutane ring itself, such as ring-opening or functionalization, the kinetics would be heavily influenced by the ring strain. Reactions that lead to a relief of this strain are generally thermodynamically favorable and may proceed at faster rates compared to analogous reactions with acyclic or less strained cyclic systems.

The cyclobutane ring in this compound possesses significant ring strain, estimated to be around 26 kcal/mol. nih.govnih.gov This strain arises from angle strain, due to the deviation of the C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon to approximately 90°, and torsional strain from eclipsing interactions of adjacent C-H bonds. nih.gov This inherent strain is a key determinant of the molecule's reactivity. researchgate.net

The relief of ring strain can serve as a powerful driving force for chemical reactions. researchgate.net Consequently, cyclobutane derivatives, including this compound, can undergo ring-opening reactions under various conditions, such as thermolysis, photolysis, or catalysis by transition metals. researchgate.net For example, transition metal-catalyzed C-C bond activation can lead to the formation of linear or larger cyclic structures.

Furthermore, the strain in the cyclobutane ring can influence the reactivity of the attached hydrazide group. The hybridization of the carbon atom attached to the carbonyl group may deviate slightly from ideal sp³, which could subtly alter the electrophilicity of the carbonyl carbon and the reactivity of the hydrazide.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

This table illustrates the significant ring strain in cyclobutane compared to larger rings.

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound chemistry, both organocatalysis and transition metal catalysis offer powerful tools for its synthesis and functionalization.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, related transformations suggest potential applications.

For instance, organocatalysts can be employed in the enantioselective synthesis of cyclobutane derivatives, which could then be converted to this compound. Proline and its derivatives are common organocatalysts for aldol and Michael reactions, which can be used to construct four-membered rings. Asymmetric organocatalytic cascade reactions have also been developed for the synthesis of complex polycyclic structures.

The synthesis of hydrazides from carboxylic acid derivatives can also be facilitated by organocatalysts. For example, carbodiimides, acting as organocatalysts, can activate carboxylic acids towards nucleophilic attack by hydrazine (B178648).

Transition metal catalysis provides a versatile platform for the functionalization of otherwise inert C-H and C-C bonds, making it highly relevant to the chemistry of this compound.

C-H Functionalization: The C-H bonds of the cyclobutane ring can be activated and functionalized using various transition metal catalysts, such as those based on rhodium, palladium, and iron. researchgate.net This allows for the introduction of new functional groups onto the cyclobutane core without altering the hydrazide moiety. The hydrazide group itself can potentially act as a directing group in such transformations, guiding the catalyst to specific C-H bonds.

Ring-Opening and Rearrangement Reactions: Transition metals are known to catalyze the ring-opening of strained carbocycles. researchgate.net In the case of this compound, this could lead to the formation of linear amides or lactams, depending on the reaction conditions and the catalyst used. These transformations are driven by the release of ring strain.

Cross-Coupling Reactions: The hydrazide functionality can be modified through transition metal-catalyzed cross-coupling reactions. For instance, the N-H bonds of the hydrazide could potentially undergo coupling with aryl or alkyl halides in the presence of a suitable catalyst, such as a copper or palladium complex.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Cyclobutane Scaffolds

| Catalyst | Reaction Type | Substrate Type | Product Type |

| Rh(II) complexes | C-H Amination | Arylcyclobutanes | Diaminated cyclobutanes |

| Palladium(II) acetate | C-H Arylation | Carboxylic acid derivatives | Arylated products |

| Nickel(II) complexes | C-N Coupling | Aryl chlorides and hydrazides | Arylhydrazines |

This table showcases the utility of transition metal catalysts in functionalizing cyclobutane derivatives and related compounds.

Reaction Pathway Analysis for this compound Ring Transformations

The reactivity of this compound is significantly influenced by the presence of the cyclobutane ring, a four-membered carbocycle characterized by substantial ring strain. This strain, arising from non-ideal bond angles and torsional strain, serves as a thermodynamic driving force for reactions that lead to ring transformations. pharmaguideline.commasterorganicchemistry.com While specific experimental studies on the ring transformations of this compound are not extensively documented, a theoretical analysis of potential reaction pathways can be conducted based on the established principles of cyclobutane chemistry and the reactivity of the carbohydrazide (B1668358) functional group.

Several plausible mechanistic pathways for the ring transformation of this compound can be proposed, including thermal or photochemical cycloreversion, acid- or base-catalyzed ring opening, and intramolecular rearrangements involving the hydrazide moiety.

Thermal and Photochemical Pathways

One of the most fundamental reactions of the cyclobutane ring is its cleavage into smaller unsaturated molecules. Thermally induced unimolecular decomposition of cyclobutane has been shown to proceed through a biradical mechanism, yielding two molecules of ethylene. arxiv.org A similar pathway can be envisioned for this compound, where thermal or photochemical energy input could induce the cleavage of the cyclobutane ring. This [2+2] cycloreversion would likely result in the formation of ethylene and a hydrazide-substituted alkene.

Computational studies on the thermal decomposition of cyclobutane have provided insights into the energetics of such processes. These theoretical calculations can serve as a model for understanding the potential energy barriers associated with the ring cleavage of this compound.

| Transformation Pathway | Proposed Mechanism | Key Intermediates/Transition States | Exemplary Activation Energy (kcal/mol) |

|---|---|---|---|

| Thermal Cycloreversion | Biradical Mechanism | Tetramethylene biradical | ~62.5 (for cyclobutane → 2 ethylene) |

| Acid-Catalyzed Ring Opening | Protonation and Nucleophilic Attack | Protonated Carbonyl, Carbocation Intermediate | Dependent on Acid and Nucleophile |

| Intramolecular Rearrangement | Nucleophilic Attack by Hydrazide | Bicyclic Intermediate | Dependent on Reaction Conditions |

Catalyzed Ring-Opening Reactions

The presence of the carbohydrazide group introduces the possibility of acid- or base-catalyzed ring transformations. Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, enhancing the electrophilicity of the carbonyl carbon. This could facilitate a ring-opening reaction initiated by a nucleophile.

Furthermore, donor-acceptor cyclobutanes are known to undergo ring-opening reactions in the presence of nucleophiles such as electron-rich arenes, thiols, and selenols. acs.org The carbohydrazide moiety can influence the electronic properties of the cyclobutane ring and potentially render it susceptible to similar nucleophilic attacks, leading to the cleavage of the four-membered ring.

Intramolecular Transformations

The carbohydrazide functional group itself contains highly nucleophilic nitrogen atoms. atamankimya.com This raises the possibility of intramolecular reactions where one of the nitrogen atoms of the hydrazide attacks a carbon atom of the cyclobutane ring. Such a nucleophilic attack would lead to the formation of a bicyclic intermediate, which could then undergo rearrangement to form a more stable, larger heterocyclic ring system. The propensity of carbohydrazides to serve as precursors in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, lends support to the feasibility of such intramolecular pathways. researchgate.netajgreenchem.comajgreenchem.com

Iv. Pharmacological and Biological Research of Cyclobutanecarbohydrazide Analogues

Design and Synthesis of Bioactive Cyclobutanecarbohydrazide Derivatives

The design of novel therapeutic agents often relies on the use of scaffolds that can hold pharmacophoric elements in a precise orientation to maximize binding affinity and biological activity. The cyclobutane (B1203170) core has emerged as a valuable tool for medicinal chemists due to its distinct puckered structure and its ability to act as a metabolically stable core. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound frameworks, SAR studies focus on how modifications to both the cyclobutane ring and the carbohydrazide (B1668358) moiety impact the compound's interaction with a biological target.

The cyclobutane ring serves as a rigid core, which can be advantageous over more flexible linear linkers as it reduces the entropic penalty upon binding to a target protein. nih.gov The stereochemistry of the substituents on the cyclobutane ring is a critical factor. For instance, 1,3-trans substituted cyclobutane derivatives have been utilized as rigid linkers in the design of enzyme inhibitors. This specific orientation projects the functional groups in a well-defined manner, which can be optimized for fitting into a binding pocket.

In the context of integrin antagonists, the cyclobutane core has been used as a glycinemimetic scaffold to control the orientation of sidechains mimicking the arginine and aspartic acid residues of the RGD peptide sequence. nih.gov Studies on these cyclobutane-based mimetics have revealed that the length and nature of the sidechains are crucial for activity. For example, extending the carbon sidechain length of the aspartic acid mimetic was found to be essential for achieving potent anti-αvβ3 activity. nih.gov This highlights that while the cyclobutane ring provides the foundational structure, the functional groups appended to it are the primary determinants of potency and selectivity.

Homologation, the process of systematically adding methylene (B1212753) groups to a carbon chain, is a strategy used in medicinal chemistry to probe the optimal length of a linker or sidechain for receptor binding. While specific research on homologation strategies for this compound-based analgesics is not widely documented, the principle can be applied to the design of such compounds. The development of novel analgesics is a critical area of research, aiming for compounds with high efficacy and reduced side effects. rroij.com

Natural products provide a rich source of inspiration for analgesic drug design. Certain cyclobutane-containing alkaloids, such as Incarvilleine from the plant Incarvillea sinensis, have demonstrated significant analgesic activities. nih.gov Although not carbohydrazides, these natural products showcase the potential of the cyclobutane scaffold in molecules designed to modulate pain pathways. The structural variations among these natural alkaloids can be seen as a form of natural SAR, where different substituents on the core structure lead to varying potencies.

In designing novel this compound-based analgesics, a homologation approach could be systematically applied to the sidechains attached to the cyclobutane ring. By varying the length of an alkyl or arylalkyl chain, it would be possible to map the steric and hydrophobic requirements of the target receptor's binding site, thereby optimizing the compound's analgesic potency.

Enzyme Inhibition and Modulation by this compound Analogues

The carbohydrazide functional group is a versatile pharmacophore that can participate in various binding interactions, including hydrogen bonding. When combined with a rigid cyclobutane scaffold, it provides a platform for developing potent and selective enzyme inhibitors and receptor modulators.

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in crucial cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. Consequently, tankyrase inhibitors are being actively pursued as potential anticancer agents.

In the quest for potent and selective tankyrase inhibitors, a hybridization approach has been employed to design molecules that can span both the nicotinamide (B372718) and adenosine (B11128) binding sites of the enzyme. Within this strategy, a trans-1,3-disubstituted cyclobutane ring was selected as a novel, rigid linker to connect different pharmacophoric fragments. The synthesis of these inhibitors involved the key intermediate (trans)-3-(1,2-Dihydro-2-oxobenzo[d]imidazol-3-yl)this compound . This intermediate was formed by treating the corresponding methyl ester with hydrazine (B178648) hydrate. The resulting carbohydrazide was then condensed with other building blocks to yield the final triazole-based tankyrase inhibitors.

The use of the cyclobutyl linker, compared to more flexible cyclohexyl or rigid phenyl linkers, represents a strategy to fine-tune the conformational properties of the inhibitor. This research demonstrates a direct and successful application of a this compound derivative in the synthesis of potent enzyme inhibitors.

| Intermediate Compound | Synthetic Role | Target Enzyme | Therapeutic Area |

|---|---|---|---|

| (trans)-3-(1,2-Dihydro-2-oxobenzo[d]imidazol-3-yl)this compound | Key building block for creating a rigid linker in dual-site inhibitors | Tankyrase 1/2 (TNKS1/2) | Oncology |

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation is linked to inflammatory responses. nih.gov Antagonists of the P2X7 receptor are therefore of significant interest for the treatment of inflammatory diseases and chronic pain. nih.gov

Research has identified N'-aryl carbohydrazides as a class of compounds possessing P2X7 receptor antagonist activity. Structure-activity relationship studies on these hydrazide derivatives have been performed to optimize their potency. While these studies have not explicitly detailed analogues containing a cyclobutane ring, the established activity of the carbohydrazide moiety makes it a promising functional group for new P2X7 modulators.

Given the proven utility of the cyclobutane scaffold in providing conformational rigidity, the design of novel P2X7 antagonists could incorporate a this compound core. This would involve attaching appropriate aryl or other substituent groups to the core structure to interact with the key binding regions of the P2X7 receptor. Such a strategy could lead to the development of potent and selective antagonists with favorable pharmacological properties.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibitors of MAO, particularly selective MAO-B inhibitors, are used in the treatment of Parkinson's disease and depression. nih.govnih.gov

The hydrazine and acylhydrazone moieties are well-established pharmacophores for MAO inhibition. researchgate.net Numerous studies have explored the SAR of acyl hydrazine derivatives, demonstrating that substitutions on the aromatic rings can significantly influence potency and selectivity for MAO-A versus MAO-B. researchgate.net For instance, certain halogenated acylhydrazones have shown potent and selective MAO-B inhibitory activity, acting as competitive and reversible inhibitors. researchgate.net

Evaluation of Biological Effects in Preclinical Models

The evaluation of this compound analogues for anti-inflammatory and analgesic properties necessitates the use of established preclinical animal models. These in vivo models are crucial for assessing the efficacy and potential mechanisms of action of new chemical entities. nih.govnih.gov The process involves inducing a state of inflammation or pain in a controlled manner and then measuring the ability of the test compound to alleviate the symptoms. nih.gov

Commonly employed preclinical models for inflammation involve the use of phlogistic agents like carrageenan, croton oil, or brewer's yeast to induce a localized inflammatory response, typically in the paw or ear of a rodent. ijpras.comijpsr.com The resulting edema, or swelling, is a quantifiable measure of acute inflammation. nih.govnih.gov For instance, the carrageenan-induced paw edema model is a widely used and validated method for screening potential anti-inflammatory drugs. nih.govnih.gov The inflammatory process in this model has two distinct phases, allowing for some insight into the mechanism of the anti-inflammatory agent being tested. nih.gov

To assess analgesic (pain-relieving) activity, researchers utilize models that measure behavioral responses to noxious stimuli, which can be thermal, mechanical, or chemical in nature. slideshare.netslideshare.netsemanticscholar.org Chemical-induced pain models, such as the acetic acid-induced writhing test, are common for screening peripheral analgesic effects. ijpras.comslideshare.net In this test, an injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect. ijpras.com The formalin test is another valuable model that can distinguish between pain in the initial neurogenic phase and the subsequent inflammatory phase. slideshare.netpensoft.net

While direct studies on this compound analogues are not extensively detailed in the literature, research on structurally related compounds, such as dibenzylbutane lignan (B3055560) derivatives and other heterocyclic compounds, demonstrates the application of these models. nih.govpensoft.net For example, novel dibenzylbutane lignan derivatives have shown significant anti-inflammatory activity in the carrageenan-induced mouse paw edema model. nih.gov The unique, rigid conformation of the cyclobutane ring can offer advantages in potency and selectivity when incorporated into drug candidates. pharmablock.com Therefore, analogues of this compound would be subjected to a similar battery of tests to characterize their potential as anti-inflammatory and analgesic agents.

Table 1: Common Preclinical Models for Assessing Anti-inflammatory and Analgesic Activity

| Model Type | Specific Model | Primary Endpoint Measured | Application |

|---|---|---|---|

| Inflammation | Carrageenan-Induced Paw Edema | Paw volume/swelling | Screening for acute anti-inflammatory activity |

| Croton Oil-Induced Ear Edema | Ear swelling/weight | Evaluation of topical or systemic anti-inflammatory agents | |

| UV-Induced Erythema | Skin redness (erythema) | Assessment of anti-inflammatory effects against UV-induced damage | |

| Acetic Acid-Induced Vascular Permeability | Extravasation of dye into the peritoneal cavity | Measures inhibition of increased vascular permeability | |

| Pain (Analgesia) | Acetic Acid-Induced Writhing | Number of abdominal writhes/stretches | Screening for peripheral analgesic activity |

| Formalin Test | Paw licking/biting time (in two phases) | Differentiates between neurogenic and inflammatory pain | |

| Hot Plate Test | Latency to lick paw or jump | Evaluation of centrally acting (opioid-like) analgesics | |

| Tail-Flick Test | Latency to flick tail from a heat source | Screening for centrally acting analgesics |

A significant body of research has focused on the antimicrobial and antibacterial properties of natural and synthetic compounds containing a cyclobutane ring. openmedicinalchemistryjournal.comresearchgate.net Cyclobutane-containing alkaloids, a diverse group of metabolites found in terrestrial and marine species, have demonstrated a broad spectrum of biological activities, including potent antimicrobial and antibacterial effects. openmedicinalchemistryjournal.comnih.gov Over 200 such compounds have been identified, many of which show promise as leads for drug discovery. researchgate.net

These alkaloids are synthesized by a variety of organisms, including plants, fungi, bacteria, and marine invertebrates like sponges. openmedicinalchemistryjournal.comsemanticscholar.org Investigations into their biological activity have confirmed that many of these compounds exhibit strong inhibitory action against a range of microbial pathogens. nih.gov

For example, the alkaloid sceptrin, isolated from marine sponges of the genus Agelas, has been reported to exhibit both antibacterial and antifungal activities. openmedicinalchemistryjournal.comnih.gov Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govsemanticscholar.org Other related compounds, like the oxysceptrins and ageliferins, also show antibacterial and antiviral properties. nih.gov The unique and rigid chemical architecture of the cyclobutane moiety is considered a key contributor to the biological activity of these molecules. researchgate.net

The screening process for these activities typically involves in vitro assays where the cyclobutane compounds are tested against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentration (MIC)—the lowest concentration of the compound that prevents visible growth of a microorganism.

V. Computational Chemistry and Molecular Modeling of Cyclobutanecarbohydrazide Systems

Quantum Chemical Studies on Cyclobutanecarbohydrazide Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of this compound, which dictate its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become an essential tool for elucidating complex organic reaction mechanisms. coe.edumdpi.com By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction. This allows researchers to predict the most likely pathway, determine rate-determining steps, and understand the factors influencing stereoselectivity. rsc.org

For cyclobutane-containing systems, DFT calculations are particularly valuable for understanding cycloaddition reactions and rearrangements. researchgate.netpku.edu.cn For instance, DFT can be used to compute the Gibbs free reaction energies and activation barriers for each step of a proposed mechanism. researchgate.net These calculations help to identify key intermediates and transition states, providing a three-dimensional visualization of the reaction progress. coe.edu Studies on related cycloaddition reactions have shown that DFT can accurately predict whether a reaction will proceed through a concerted or stepwise mechanism by comparing the activation free energies of the different pathways. mdpi.compku.edu.cn

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.comlibretexts.org This puckering results in bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain. libretexts.orglibretexts.org

The energy difference between different puckered conformations in cyclobutane derivatives can be small, and the preferred conformation can be influenced by the nature and position of substituents on the ring. ic.ac.uk The substituents can occupy pseudo-axial or pseudo-equatorial positions, and their relative stability is determined by steric interactions. Computational methods, in conjunction with experimental techniques like NMR spectroscopy and X-ray diffraction, are used to perform a thorough conformational analysis. This analysis is crucial for understanding how this compound derivatives will orient themselves, for example, within the binding site of a protein.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method helps to elucidate the binding mode and estimate the binding affinity. For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex.

For example, in studies of carbohydrazide (B1668358) derivatives as potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors, molecular docking revealed that these compounds could form significant hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov Similarly, docking studies of other carbohydrazide analogues against HIV-1 integrase have shown crucial interactions with Mg²⁺ ions and key amino acid residues within the enzyme's active site. nih.gov The results from these simulations provide a rational basis for the observed biological activity and guide the design of more potent inhibitors.

Below is a table summarizing typical interactions observed in docking studies of carbohydrazide derivatives with a protein target.

| Compound Type | Target Protein | Key Interacting Residues | Types of Interactions |

| Carbohydrazide Derivative | Dipeptidyl peptidase-4 (DPP-IV) | Not specified | Hydrogen Bonds |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase (PFV-IN) | Not specified | Interaction with Mg²⁺ ions |

| Benzhydrazide Derivative | Monoamine oxidase B (MAO-B) | Not specified | Not specified |

| Benzhydrazide Derivative | Acetylcholinesterase (AChE) | Not specified | Not specified |

Before investing resources in synthesizing and testing new compounds, computational methods are used to predict their potential biological activities and assess their drug-likeness. This process, known as in silico screening, helps to prioritize candidates with favorable properties. cmjpublishers.com

One of the most common tools is the "Prediction of Activity Spectra for Substances" (PASS), which can forecast a wide range of biological activities based on the structure of a compound. researchgate.net Additionally, the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and toxicity (T) are predicted. researchwithnj.commdpi.com This ADMET profiling is crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. sci-hub.se

A key component of this analysis is assessing compliance with guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. A study on carbohydrazide derivatives showed that none of the designed molecules violated the majority of these drug-likeness rules, indicating their potential as oral drug candidates. nih.govnih.gov

Table: Lipinski's Rule of Five Parameters for Drug-Likeness

| Property | Rule |

|---|---|

| Molecular Weight | ≤ 500 Da |

| Log P (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. longdom.orgresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. cmjpublishers.com

For carbohydrazide systems, a typical virtual screening workflow involves designing a library of derivatives and then using molecular docking to evaluate their binding potential against a specific protein target. nih.govnih.gov Compounds that show high binding affinities and favorable interaction patterns are selected for further analysis. nih.gov For instance, a virtual screening of carbohydrazide derivatives for DPP-IV inhibition led to the identification of several molecules with more potent interactions than the native ligand. nih.gov

Once promising "hit" compounds are identified through screening, the process of lead optimization begins. longdom.org This involves iteratively modifying the chemical structure of the lead compound to improve its properties, such as binding affinity, selectivity, and ADMET profile. Computational tools are heavily used in this phase to predict the impact of chemical modifications before synthesis, thereby guiding the design of new analogues with enhanced therapeutic potential. longdom.org

Vi. Advanced Spectroscopic and Chromatographic Characterization of Cyclobutanecarbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. sigmaaldrich.com By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of cyclobutanecarbohydrazide can be confirmed.

Based on the structure of this compound, a predicted NMR analysis can be formulated. The molecule possesses a plane of symmetry through the C=O bond and the C1 and C3 atoms of the cyclobutane (B1203170) ring. This symmetry influences the number of unique signals observed in the NMR spectra.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-NH₂ and -NH- Protons: The protons on the hydrazide group (-NHNH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange. Their chemical shift can vary depending on the solvent and concentration.

Cyclobutane Protons: The cyclobutane ring contains a methine proton (α-carbon) and two sets of methylene (B1212753) protons (β and γ carbons). Due to symmetry, the two β-protons are chemically equivalent, as are the two γ-protons.

The proton on the α-carbon (CH-C=O) would be deshielded by the adjacent carbonyl group and appear at a downfield chemical shift.

The protons on the β-carbons (CH₂) would show a distinct signal, and the protons on the γ-carbon (the one furthest from the carbonyl group) would appear at the most upfield position, typical for alkane protons. docbrown.info

Predicted ¹³C NMR Spectrum:

The broadband-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. chemistrysteps.com For this compound, three distinct signals are predicted for the cyclobutane ring carbons due to symmetry, plus one for the carbonyl carbon.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range. openstax.org

α-Carbon (CH): The carbon attached to the carbonyl group will be deshielded and appear in the sp³ region.

β-Carbons (CH₂): The two equivalent carbons adjacent to the α-carbon will produce a single signal.

γ-Carbon (CH₂): The carbon at the 'bottom' of the ring will give a separate signal, typically the most upfield of the ring carbons. libretexts.org

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Signal 1 | -NH₂ | Variable (Broad) | Singlet (broad) |

| Signal 2 | -NH- | Variable (Broad) | Singlet (broad) |

| Signal 3 | α-H (1H) | 2.5 - 3.5 | Multiplet |

| Signal 4 | β-H (4H) | 1.8 - 2.4 | Multiplet |

| Signal 5 | γ-H (2H) | 1.7 - 2.0 | Multiplet |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| Signal 1 | C=O | 170 - 180 | |

| Signal 2 | α-C | 40 - 50 | |

| Signal 3 | β-C | 20 - 30 | |

| Signal 4 | γ-C | 15 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular environments. Actual experimental values may vary based on solvent and other analytical conditions.

Mass Spectrometry (MS) Techniques for Identification and Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₅H₁₀N₂O, Molecular Weight: 114.15), MS techniques are crucial for confirming its identity. matrixscientific.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₀N₂O.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₁N₂O⁺ | 115.0866 |

| [M+Na]⁺ | C₅H₁₀N₂ONa⁺ | 137.0685 |

Note: The calculated exact masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ncsu.edu This technique is suitable for volatile and thermally stable compounds. shimadzu.com this compound, with its relatively low molecular weight, may be analyzed by GC-MS, potentially after a derivatization step to increase its volatility and thermal stability.

In a GC-MS analysis, the compound would first be separated from other components in the GC column, and its elution time, known as the retention time, would serve as an identifying characteristic under specific experimental conditions. Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which causes fragmentation. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for identification.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 114 corresponding to the intact molecule.

Loss of Hydrazinyl Group: Cleavage of the C-N bond could result in a fragment corresponding to the cyclobutylcarbonyl cation [C₅H₇O]⁺ at m/z = 83.

Ring Fragmentation: The cyclobutane ring could undergo fragmentation, leading to characteristic losses of ethene (C₂H₄, 28 Da).

Other Fragments: Peaks corresponding to [NH₂NH]⁺ (m/z = 31) or [C₄H₇]⁺ (m/z = 55) from the ring might also be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for compounds that are not sufficiently volatile or stable for GC-MS. free.frsepscience.com It couples the separation capabilities of HPLC with the analytical power of two mass spectrometers in series.

In a typical LC-MS/MS experiment, this compound would be protonated after eluting from the LC column, forming the precursor ion [M+H]⁺ (m/z 115). The first mass spectrometer (MS1) selects this ion, which is then directed into a collision cell. Inside the cell, the ion is fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by the second mass spectrometer (MS2). ncsu.edu This process provides a high degree of certainty in identification and is widely used for quantification in complex matrices. researchgate.net

Predicted MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion (m/z 115) could yield several characteristic product ions useful for structural confirmation.

Table 3: Predicted Precursor and Product Ions in LC-MS/MS Analysis

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 115.0866 | 98.0861 | NH₃ (Ammonia) | [C₅H₁₀NO]⁺ |

| 115.0866 | 83.0502 | N₂H₄ (Hydrazine) | [C₅H₇O]⁺ (Cyclobutylcarbonyl cation) |

| 115.0866 | 69.0704 | H₂N-N=C=O | [C₄H₉]⁺ (Cyclobutyl cation) |

Chromatographic Separation Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. libretexts.org For this compound, reverse-phase HPLC would be a common and effective method for its separation and quantification. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time (tᵣ) of this compound—the time it takes for the compound to elute from the column after injection—is a key parameter for its identification. libretexts.org This time is dependent on the specific interactions between the compound, the stationary phase, and the mobile phase. Given its polar hydrazide group, this compound is expected to have a relatively short retention time in reverse-phase HPLC. The polarity of the mobile phase can be adjusted to optimize the separation.

Table 4: Expected Effect of Mobile Phase Composition on HPLC Retention Time

| Mobile Phase Composition (Water : Acetonitrile) | Expected Relative Polarity of Mobile Phase | Expected Retention Time (tᵣ) | Rationale |

| 90 : 10 | High | Short | The polar analyte has a higher affinity for the polar mobile phase and interacts less with the non-polar stationary phase, leading to faster elution. |

| 50 : 50 | Medium | Intermediate | A balanced affinity between the mobile and stationary phases results in a moderate retention time. |

| 10 : 90 | Low | Long | The analyte has a lower affinity for the less polar mobile phase and interacts more strongly with the non-polar stationary phase, leading to slower elution. libretexts.org |

Note: This table illustrates the general principle of reverse-phase chromatography. Actual retention times depend on the specific column, flow rate, temperature, and other instrumental parameters.

Preparative HPLC for Compound Isolation

The isolation of high-purity this compound from a crude synthetic mixture is effectively achieved using preparative high-performance liquid chromatography (HPLC). This technique is essential for obtaining sufficient quantities of the compound for use as an analytical standard, for further characterization, or for subsequent synthetic steps. youtube.com The objective of preparative HPLC is not quantification, but rather the purification and collection of a target compound. youtube.com

The development of a preparative method begins with an analytical scale approach to optimize the separation of this compound from process-related impurities. Given the polar nature of the carbohydrazide (B1668358) functional group, a reversed-phase (RP) separation is a suitable starting point.

Method Development and Optimization: An initial screening is performed on an analytical C18 column. Due to the compound's polarity, a mobile phase with a high aqueous content is necessary. A typical mobile phase would consist of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid (TFA) may be incorporated into the mobile phase.

Once satisfactory separation is achieved at the analytical scale, the method is scaled up for preparative purposes. This involves transitioning to a larger-diameter column packed with the same stationary phase material. lcms.cz A loading study is conducted to determine the maximum amount of crude sample that can be injected without compromising the resolution between this compound and its closest eluting impurity. The goal is to maximize throughput while maintaining the desired purity of the collected fractions. kromasil.com

The following table outlines a hypothetical set of optimized parameters for the preparative HPLC isolation of this compound.

Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation

| Parameter | Value |

| Instrumentation | Preparative HPLC System with Fraction Collector |

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 95% A / 5% B |

| Flow Rate | 100 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 50 mg/mL in Mobile Phase A |

| Fraction Collection | Peak-based, triggered by UV signal threshold |

Following separation, the collected fractions containing pure this compound are typically combined and the solvent is removed, often by lyophilization or rotary evaporation, to yield the final, purified solid compound. The purity of the isolated compound is then confirmed using the analytical HPLC method described below.

Development and Validation of Analytical Methods for this compound

To accurately quantify this compound in various samples, a robust and reliable analytical method is required. A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is developed and validated according to the International Council for Harmonisation (ICH) guidelines. japsonline.com Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. matrixscientific.com

Method Development: The analytical method is optimized for sensitivity, specificity, and speed. A high-resolution analytical column (e.g., C18, <5 µm particle size) is selected. A gradient elution is often preferred over isocratic for analytical methods to ensure good resolution of all potential impurities and to shorten the total run time. The detection wavelength is selected based on the UV absorbance maximum of this compound, which, lacking a strong chromophore, is typically in the low UV range (e.g., 205-215 nm).

Validation Parameters: The developed method is subjected to rigorous validation, assessing the following parameters:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the separation of the main compound peak from all other peaks in the chromatogram.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net This is assessed by analyzing a series of standards across a specified range.

Accuracy: The closeness of the test results to the true value. researchgate.net It is determined by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels. medcraveonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.net

The results of this validation process are summarized in the following data tables.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Mean, n=3) |

| 1.0 | 18,540 |

| 5.0 | 93,150 |

| 10.0 | 184,980 |

| 25.0 | 463,200 |

| 50.0 | 928,550 |

| 100.0 | 1,855,300 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy and Precision Results

| Spiked Level | Concentration Added (µg/mL) | Concentration Found (Mean, n=6) | Recovery (%) | RSD (%) Repeatability |

| 80% | 40.0 | 39.8 | 99.5 | 0.85 |

| 100% | 50.0 | 50.3 | 100.6 | 0.62 |

| 120% | 60.0 | 59.5 | 99.2 | 0.77 |

Table 4: LOD, LOQ, and Robustness Summary

| Parameter | Result |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.50 µg/mL |

| Robustness | No significant impact on results observed from minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). All peak asymmetries remained <1.5 and resolution >2.0. |

This comprehensive validation demonstrates that the developed analytical method is specific, linear, accurate, precise, and robust for the quantification of this compound. researchgate.net It can therefore be confidently implemented for routine quality control analysis.

Vii. Applications of Cyclobutanecarbohydrazide in Advanced Organic Synthesis

Cyclobutanecarbohydrazide as a Versatile Building Block in Complex Molecule Synthesis

The cyclobutane (B1203170) motif is increasingly recognized in medicinal chemistry and materials science for its unique structural properties. ru.nl As a conformationally restricted isostere for other common linkers, it provides a level of rigidity and three-dimensionality that can be advantageous for biological activity and material properties. ru.nlnih.govresearchgate.net Bicyclobutanes, which are highly strained, serve as intriguing building blocks due to their high reactivity, allowing for the rapid generation of complex molecular scaffolds. researchgate.netnih.gov

This compound serves as a functionalized building block that allows for the introduction of this rigid cyclobutane core into larger, more complex molecules. techexplorist.comeurekalert.org The carbohydrazide (B1668358) moiety (–CONHNH₂) is a rich functional handle, capable of undergoing a wide array of chemical transformations. It can be acylated, alkylated, and condensed with carbonyl compounds, serving as a versatile point of attachment for other molecular fragments. This dual nature—a structurally significant core and a reactive functional group—positions this compound as a powerful tool for chemists aiming to build intricate molecular frameworks. For instance, its integration into peptide or polymer chains can impart specific conformational constraints due to the puckered nature of the cyclobutane ring.

Role in Cycloaddition Reactions and Ring Expansions

The cyclobutane ring itself is often synthesized via [2+2] cycloaddition reactions, which involve the union of two unsaturated molecules, typically alkenes, to form the four-membered ring. fiveable.menih.govnih.gov While this compound is a product of such a process, its functional group can be modified to enable its participation in further cycloaddition chemistry.

More significantly, the inherent ring strain of the cyclobutane core makes it susceptible to ring expansion reactions, providing a pathway to larger, often more stable, five- or six-membered rings. chemistrysteps.comresearchgate.net These reactions are typically driven by the relief of ring strain and the formation of a carbocation intermediate. chemistrysteps.comwikipedia.org

Key Ring Expansion Pathways:

Tiffeneau–Demjanov Rearrangement: A classic ring expansion method where a diazotization of an aminocyclobutane leads to a carbocation that rearranges. wikipedia.org The carbohydrazide group of this compound can be converted to an amine, which can then undergo this reaction to yield cyclopentanone derivatives.

Radical-Mediated Expansions: Free radical reactions can also promote the expansion of cyclobutane rings, particularly from cyclobutanone derivatives. researchgate.net

Pinacol-Type Rearrangements: These rearrangements can expand a cyclobutane ring when a vicinal diol is present on a side chain, proceeding through a carbocation intermediate. wikipedia.org

These expansion strategies allow chemists to use the cyclobutane scaffold as a latent cyclopentane or cyclohexane precursor, adding another layer of synthetic utility.

Asymmetric Synthesis Applications

Asymmetric synthesis, the controlled synthesis of a specific enantiomer of a chiral molecule, is crucial in pharmacology and materials science. One established strategy is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Enantiomerically pure this compound can serve as an effective chiral auxiliary. The process typically involves these steps:

Attachment: The hydrazide is acylated with a prochiral acid chloride or anhydride, forming a chiral hydrazide.

Stereoselective Reaction: The chiral cyclobutane backbone creates a sterically defined environment, directing the approach of reagents to one face of the substrate. This can be applied to reactions such as alkylations, aldol additions, or Diels-Alder reactions.

Cleavage: After the desired stereocenter has been set, the auxiliary is cleaved from the product, often under mild hydrolytic conditions, and can potentially be recovered and reused. wikipedia.org

The rigid and well-defined conformation of the cyclobutane ring makes it an excellent scaffold for inducing asymmetry, and its application as a chiral auxiliary represents a sophisticated use of this building block. nih.gov

Synthesis of Heterocyclic Compounds Utilizing this compound Scaffolds

The carbohydrazide functional group is a well-established and highly versatile precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govresearchgate.netijarsct.co.in By using this compound, a cyclobutane moiety can be fused or appended to these important chemical scaffolds. The hydrazide group provides two nucleophilic nitrogen atoms, which can participate in cyclization reactions with various electrophilic partners. researchgate.net

Common Heterocyclic Syntheses from this compound:

| Target Heterocycle | Required Reagent(s) | Reaction Type |

| Pyrazoles | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Knorr pyrazole synthesis / Paal-Knorr synthesis |

| 1,3,4-Oxadiazoles | Carboxylic acids (with dehydrating agent) or acid chlorides, followed by cyclization | Condensation and Cyclodehydration |

| 1,2,4-Triazoles | Isothiocyanates, followed by cyclization | Addition-Cyclization |

| Pyridazines | 1,4-Dicarbonyl compounds (e.g., succinaldehyde) | Condensation |

This table presents potential synthetic routes based on established carbohydrazide reactivity.

For example, the reaction of this compound with a 1,3-diketone in an acidic medium would readily produce a cyclobutane-substituted pyrazole. Similarly, treatment with carbon disulfide under basic conditions can yield a cyclobutane-substituted oxadiazole-thione. This utility makes this compound a direct gateway to novel families of heterocyclic compounds that incorporate a rigid, three-dimensional cyclobutane unit, which may be of interest for agrochemical and pharmaceutical research. organic-chemistry.orgnih.govprinceton.edu

Viii. Emerging Research Frontiers and Future Directions for Cyclobutanecarbohydrazide

Integration with Materials Science for Novel Functional Materials

The incorporation of cyclobutane (B1203170) moieties into polymers can impart unique thermal and mechanical properties. While research on cyclobutane-based polymers has been ongoing, the focus is now shifting towards functionalized building blocks like cyclobutanecarbohydrazide to create materials with tailored characteristics. The hydrazide group offers a reactive handle for polymerization and cross-linking reactions, paving the way for the development of novel polyamides and other polymers.

The stable, constrained ring structure of the cyclobutane unit can introduce rigidity into polymer chains, potentially leading to materials with enhanced thermal stability and specific mechanical responses. The future direction in this area involves synthesizing and characterizing polymers derived from this compound to explore their potential in applications such as specialty plastics, films, and fibers.

Furthermore, the hydrazide functional group is a well-known ligand for metal ions. This opens up the exciting possibility of using this compound as an organic linker for the synthesis of novel metal-organic frameworks (MOFs). The defined geometry of the cyclobutane ring could lead to MOFs with unique pore structures and functionalities, which are highly sought after for applications in gas storage, separation, and catalysis.

| Potential Material Class | Key Feature from this compound | Potential Applications |

| Specialty Polyamides | Rigidity from cyclobutane ring, reactivity of hydrazide | High-performance fibers, engineering plastics |

| Cross-linked Polymers | Bifunctionality for network formation | Thermosets, hydrogels |

| Metal-Organic Frameworks | Defined geometry of cyclobutane, metal-coordinating hydrazide | Gas storage, catalysis, chemical sensing |

Advanced Spectroscopic Probes and Imaging Techniques

The development of fluorescent probes for bioimaging is a rapidly advancing field. Hydrazide derivatives have been successfully utilized as key components in fluorescent probes for the detection of specific analytes in biological systems. For instance, rhodamine-based cyclic hydrazide derivatives have been developed as fluorescent probes for the selective and rapid detection of formaldehyde in living cells nih.govresearchgate.net.

This precedent suggests a promising future for this compound as a scaffold for the design of novel spectroscopic probes. The cyclobutane ring can act as a rigid spacer, potentially influencing the photophysical properties of an attached fluorophore. The hydrazide group provides a reactive site for conjugation to fluorescent dyes and targeting moieties.

Future research will likely focus on the synthesis of this compound derivatives functionalized with various fluorophores. The spectroscopic properties of these new compounds will be investigated to assess their potential as probes for specific ions, molecules, or microenvironmental parameters within cells. The unique structural features of the cyclobutane core could lead to probes with improved sensitivity, selectivity, and photostability.

| Probe Design Strategy | Role of this compound | Target Application |

| Fluorophore Conjugation | Scaffold and rigid linker | Probes for specific cellular analytes |

| Environmentally Sensitive Dyes | Modulation of photophysical properties | Sensors for viscosity, polarity, etc. |

| Quenched Probe Systems | Reactive handle for quencher release | "Turn-on" fluorescence upon reaction |

Bio-conjugation and Prodrug Strategies

The hydrazide functional group is a versatile tool for bioconjugation due to its ability to react with aldehydes and ketones to form stable hydrazone linkages. This reactivity can be exploited to attach this compound to biomolecules such as proteins, peptides, and antibodies. Such conjugates could find applications in diagnostics, targeted drug delivery, and the development of novel biomaterials.

In the realm of medicinal chemistry, the concept of prodrugs—inactive precursors that are converted into active drugs in the body—is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. While cyclization-activated prodrugs have gained significant attention, the use of hydrazide-containing linkers is also being explored nih.gov.

This compound could serve as a linker in prodrug design. The cyclobutane unit can provide steric bulk and influence the stability and release kinetics of the active drug. The hydrazide group allows for the attachment of a drug molecule, which can be released under specific physiological conditions, such as the lower pH found in tumor microenvironments. Future research in this area will involve the design and synthesis of this compound-based prodrugs of known therapeutic agents to evaluate their efficacy and pharmacokinetic profiles.

| Application Area | Role of this compound | Potential Advantage |

| Bioconjugation | Reactive handle for biomolecule attachment | Formation of stable hydrazone linkages |

| Prodrug Design | Linker between drug and carrier moiety | Controlled drug release, improved stability |

| Drug Delivery Systems | Component of larger delivery vehicles | Tuning of physicochemical properties |

Q & A

Q. What are the established synthetic routes for Cyclobutanecarbohydrazide, and how can yield optimization be systematically evaluated?

this compound is synthesized via hydrazinolysis of cyclobutanecarboxylic acid derivatives. A common method involves reacting cyclobutanecarbonyl chloride with hydrazine hydrate under controlled conditions (e.g., solvent: ethanol; temperature: 0–5°C), yielding 63% as a white crystalline solid . Yield optimization requires factorial design experiments to assess variables (e.g., stoichiometry, reaction time, temperature). For reproducibility, detailed protocols (e.g., purification via recrystallization in ethanol) and characterization data (melting point: 79–81°C, validated against literature ) must be reported.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key characterization methods include:

- Melting Point Analysis : Compare observed values (79–81°C) with literature data .

- Spectroscopic Techniques : IR (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) and NMR (¹H: δ 1.5–2.5 ppm for cyclobutane protons; ¹³C: δ 170 ppm for carbonyl carbon).

- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 49.98%, H: 7.53%, N: 23.31%). Discrepancies in melting points or spectral data warrant impurity checks via HPLC or TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard mitigation:

- Exposure Routes : Inhalation, skin contact, or ingestion require immediate decontamination (e.g., rinse eyes with water for ≥15 minutes; consult physicians) .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Contradictory results (e.g., variable IC₅₀ values in enzyme inhibition assays) demand:

- Meta-Analysis : Quantify heterogeneity using I² statistics to assess between-study variance .

- Experimental Replication : Standardize protocols (e.g., buffer pH, incubation time) and validate assays with positive controls .

- Bias Reduction : Include negative results in systematic reviews and use PRISMA guidelines for transparency .

Q. What methodological frameworks support the design of dose-response studies for this compound?

Follow these steps:

- Hypothesis Formulation : Define the relationship between concentration and effect (e.g., log-dose vs. response curve).

- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine replicates.

- Data Analysis : Apply nonlinear regression models (e.g., Hill equation) and report confidence intervals for EC₅₀ values .

Q. How can systematic reviews improve the interpretation of this compound’s mechanism of action?

Adhere to Cochrane criteria:

- Literature Synthesis : Aggregate data from primary studies (e.g., in vitro binding assays, molecular docking) .

- Heterogeneity Assessment : Classify studies by experimental models (e.g., cell lines vs. animal models) and compute R values to gauge variability .

- Consumer Engagement : Involve pharmacologists in topic prioritization and plain-language summarization .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.